molecular formula C9H14O B13450318 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde

5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde

Cat. No.: B13450318
M. Wt: 138.21 g/mol
InChI Key: XKUCBTFMTYLIAM-UHFFFAOYSA-N
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Description

5,5-Dimethylbicyclo[211]hexane-1-carbaldehyde is a bicyclic organic compound with the molecular formula C₉H₁₄O It is characterized by a unique structure where a bicyclo[211]hexane ring system is substituted with two methyl groups at the 5-position and an aldehyde group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde typically involves the following steps:

    Formation of the Bicyclic Ring System: The bicyclo[2.1.1]hexane ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.

    Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating reagent like DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) is used.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as NaBH₄ and LiAlH₄ are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid.

    Reduction: 5,5-Dimethylbicyclo[2.1.1]hexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or substitution. The bicyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5,5-Dimethyl-1-vinylbicyclo[2.1.1]hexane: Similar bicyclic structure with a vinyl group instead of an aldehyde.

Uniqueness

5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. The combination of the bicyclic structure and the aldehyde group makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

5,5-dimethylbicyclo[2.1.1]hexane-1-carbaldehyde

InChI

InChI=1S/C9H14O/c1-8(2)7-3-4-9(8,5-7)6-10/h6-7H,3-5H2,1-2H3

InChI Key

XKUCBTFMTYLIAM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C2)C=O)C

Origin of Product

United States

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